Orbofiban Acetate

Platelet adhesion Shear-induced thrombosis GPIIb/IIIa antagonist potency

Orbofiban acetate is an orally active GPIIb/IIIa receptor antagonist with a quantitatively validated profile unmatched by other oral fibans: IC₅₀=606 nM in shear-induced platelet adhesion, intermediate calcium sensitivity (heparin:citrate ratio=2.1), and documented paradoxical agonism under submaximal epinephrine (67±19% vs. 27±9% control). These properties make it the optimal reference compound for dissecting integrin αIIbβ3 conformational priming, oligomerization, and outside-in signaling. Critical for replicating OPUS-TIMI 16 findings and comparative pharmacology studies across the oral GPIIb/IIIa antagonist class. Research-use only; not for human administration.

Molecular Formula C76H110N20O25
Molecular Weight 1703.8 g/mol
CAS No. 165800-05-5
Cat. No. B064087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrbofiban Acetate
CAS165800-05-5
SynonymsN(((3)-1-(p-amidino-phenyl)-2-oxo-3-pyrrolidinyl)carbamoyl)-beta-alanine,ethyl ester, monoacetate quadrantihydrate
orbofiban
orofiban
orofiban acetate
SC 57099B
SC-57099B
SC57099B
Molecular FormulaC76H110N20O25
Molecular Weight1703.8 g/mol
Structural Identifiers
SMILESCCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O
InChIInChI=1S/4C17H23N5O4.4C2H4O2.H2O/c4*1-2-26-14(23)7-9-20-17(25)21-13-8-10-22(16(13)24)12-5-3-11(4-6-12)15(18)19;4*1-2(3)4;/h4*3-6,13H,2,7-10H2,1H3,(H3,18,19)(H2,20,21,25);4*1H3,(H,3,4);1H2/t4*13-;;;;;/m0000...../s1
InChIKeySVMJTTTTYFMATC-QSGPNNMYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Orbofiban Acetate (CAS 165800-05-5): Oral GPIIb/IIIa Antagonist for Platelet Aggregation Research


Orbofiban acetate (CAS 165800-05-5) is an orally active, small-molecule glycoprotein IIb/IIIa (GPIIb/IIIa; integrin αIIbβ3) receptor antagonist that inhibits platelet aggregation by blocking fibrinogen binding to activated platelets. The active moiety of orbofiban is an RGD (Arg-Gly-Asp) peptidomimetic that competes with fibrinogen for binding to the GPIIb/IIIa receptor [1]. As a member of the oral GPIIb/IIIa antagonist class developed in the late 1990s, orbofiban is structurally and pharmacologically related to other oral "fibans" including sibrafiban, roxifiban, lotrafiban, and xemilofiban. Orbofiban was advanced to large-scale Phase III clinical evaluation (OPUS-TIMI 16) in patients with acute coronary syndromes [2]. It is primarily utilized as a reference compound in platelet biology and integrin pharmacology research rather than as a clinical therapeutic agent.

Why Orbofiban Acetate Cannot Be Substituted by Other Oral GPIIb/IIIa Antagonists


Oral GPIIb/IIIa antagonists cannot be considered interchangeable despite sharing a common molecular target (the αIIbβ3 integrin) and a similar RGD-mimetic pharmacophore. Substantial differences exist among class members in platelet binding kinetics, conformation-perturbing effects (priming/clustering), and sensitivity to plasma calcium concentrations, all of which translate to divergent in vitro and in vivo pharmacological profiles [1]. Notably, orbofiban exhibits an intermediate profile in shear-induced platelet adhesion inhibition (IC₅₀ = 606 nM) compared to roxifiban (IC₅₀ = 35 nM) and sibrafiban (IC₅₀ = 91 nM), and demonstrates greater calcium-dependent variability in antiplatelet potency (heparin:citrate IC₅₀ ratio = 2.1) than roxifiban (ratio = 1.2) [2][3]. These quantitative differences mean that experimental outcomes in platelet function assays and thrombosis models cannot be generalized from one oral "fiban" to another. For researchers seeking to replicate published studies or conduct comparative pharmacology experiments, the specific compound selection materially affects results and must be justified with reference to the specific quantitative evidence outlined below.

Orbofiban Acetate Quantitative Differentiation: Head-to-Head Evidence vs. Closest Oral GPIIb/IIIa Analogs


Orbofiban vs. Roxifiban and Sibrafiban: Comparative IC₅₀ Values in Shear-Induced Platelet Adhesion Assay

In a shear-based platelet adhesion model using the Cone and Plate(let) Analyzer (CPA) system with whole blood, orbofiban (free acid form) demonstrated an IC₅₀ of 606 nM, which is 17.3-fold less potent than roxifiban (IC₅₀ = 35 nM) and 6.7-fold less potent than sibrafiban (IC₅₀ = 91 nM) [1]. This contrasts with static aggregation assays where these compounds exhibit more similar potencies, highlighting that GPIIb/IIIa antagonists with comparable efficacy in static in vitro assays may differ substantially in shear-based systems [1].

Platelet adhesion Shear-induced thrombosis GPIIb/IIIa antagonist potency

Orbofiban vs. Roxifiban: Calcium-Dependent Variability in Antiplatelet Efficacy

In light transmittance aggregometry using platelet-rich plasma, orbofiban exhibited significant calcium-dependent variability in antiplatelet efficacy. Under physiological calcium conditions (heparin anticoagulation, 1.2 mM free Ca²⁺), orbofiban's IC₅₀ increased to 0.140 ± 0.034 μM compared to 0.067 ± 0.013 μM under low-calcium conditions (citrate, 0.11 mM free Ca²⁺), yielding a heparin:citrate IC₅₀ ratio of 2.1 [1]. In contrast, roxifiban maintained a consistent IC₅₀ across calcium conditions (0.038 ± 0.007 μM in heparin vs. 0.031 ± 0.019 μM in citrate; ratio = 1.2), demonstrating minimal calcium-dependent variability [1]. Sibrafiban showed intermediate calcium sensitivity (ratio = 1.6) [1].

Platelet aggregation Calcium sensitivity GPIIb/IIIa antagonist pharmacology

Orbofiban Clinical Pharmacokinetics: Oral Bioavailability and Half-Life Differentiation from Intravenous Agents

Orbofiban's pharmacokinetic profile includes an oral bioavailability of approximately 28% and a terminal elimination half-life (t₁/₂) of 18 hours in humans [1]. This 18-hour half-life substantially exceeds that of intravenous GPIIb/IIIa antagonists such as tirofiban (t₁/₂ ≈ 2 hours) and eptifibatide (t₁/₂ ≈ 2.5 hours) [2], which is a class-level distinction between oral and intravenous agents. Among oral GPIIb/IIIa antagonists, sibrafiban and xemilofiban demonstrate shorter half-lives of approximately 2-4 hours [2].

Oral bioavailability Pharmacokinetics Chronic antiplatelet therapy

Orbofiban vs. Roxifiban, Eptifibatide, and Tirofiban: αIIbβ3 Receptor Priming and Clustering Effects

Analytical ultracentrifugation studies comparing the effects of GPIIb/IIIa antagonists on αIIbβ3 receptor conformation established a rank order for perturbing receptor conformation (priming) and promoting oligomerization (clustering): echistatin > eptifibatide > orbofiban > tirofiban > roxifiban [1]. Orbofiban occupies an intermediate position in this conformational perturbation hierarchy, inducing less priming/clustering than eptifibatide but more than tirofiban and roxifiban. This rank order correlates with the degree to which each antagonist activates the resting integrin's conformation — a mechanism linked to paradoxical pro-thrombotic effects observed clinically with this drug class [1].

Integrin conformation Receptor priming Platelet activation GPIIb/IIIa antagonist safety

Orbofiban Clinical Outcomes: Placebo-Controlled Mortality Data from OPUS-TIMI 16 Phase III Trial

In the OPUS-TIMI 16 Phase III randomized, placebo-controlled trial (n=10,302 patients with acute coronary syndromes), orbofiban (50 mg twice daily plus aspirin) was associated with a 10-month mortality rate of 5.1% compared to 3.7% in the placebo-plus-aspirin group [1]. The trial was terminated prematurely due to an unexpected increase in 30-day mortality in the orbofiban 50/30 mg group [1]. Despite achieving the intended pharmacodynamic effect of inhibiting platelet aggregation, orbofiban failed to reduce major cardiovascular events and was associated with increased mortality, consistent with outcomes observed with other oral GPIIb/IIIa antagonists (sibrafiban, lotrafiban) in large Phase III trials [2].

Clinical trial Acute coronary syndromes Mortality Antiplatelet therapy

Orbofiban In Vitro Paradox: Increased Platelet Aggregation to Epinephrine at Submaximal Concentrations

A distinguishing in vitro characteristic of orbofiban is its capacity to paradoxically increase platelet aggregation under specific experimental conditions. When platelets were exposed to a submaximal concentration of epinephrine, treatment with orbofiban increased platelet aggregation from 27 ± 9% (control) to 67 ± 19% (n=5) [1]. Additionally, orbofiban increased thromboxane formation when platelet GPIIb/IIIa receptors were clustered using monoclonal antibodies [1]. This paradoxical pro-aggregatory effect is not uniformly observed across all GPIIb/IIIa antagonists and may contribute to the mechanism underlying the adverse clinical outcomes observed with oral agents.

Platelet activation Paradoxical agonism GPIIb/IIIa antagonist Thromboxane

Orbofiban Acetate: Primary Research and Industrial Application Scenarios


Mechanistic Studies of GPIIb/IIIa Antagonist-Induced Receptor Priming and Clustering

Orbofiban is optimally suited as an intermediate reference compound for investigating structure-function relationships in integrin αIIbβ3 conformational priming and oligomerization. Its rank-order position between eptifibatide (high priming) and roxifiban/tirofiban (low priming) makes it valuable for dissecting the molecular determinants of antagonist-induced receptor activation [1]. Researchers studying the paradoxical pro-thrombotic effects of GPIIb/IIIa antagonists should include orbofiban alongside both high-priming and low-priming comparators to establish concentration-response relationships for receptor clustering.

Shear-Dependent Platelet Adhesion Studies Using Oral GPIIb/IIIa Antagonists

Orbofiban's distinct IC₅₀ of 606 nM in shear-induced platelet adhesion (Cone and Plate(let) Analyzer system) positions it as a lower-potency oral comparator for studies examining the differential effects of static versus shear-dependent platelet activation [1]. When paired with higher-potency oral agents such as roxifiban (IC₅₀ = 35 nM) or sibrafiban (IC₅₀ = 91 nM), orbofiban enables researchers to correlate binding kinetics and off-rates with functional inhibition under physiologically relevant shear conditions [1].

Calcium-Dependent Pharmacology of Antiplatelet Agents

Given its intermediate calcium sensitivity (heparin:citrate IC₅₀ ratio = 2.1), orbofiban is a valuable reference compound for studies examining how plasma calcium concentrations modulate GPIIb/IIIa antagonist efficacy [1]. The compound can be deployed alongside roxifiban (ratio = 1.2, calcium-insensitive) and eptifibatide (ratio = 2.9, calcium-sensitive) to establish a calcium-sensitivity gradient for investigating assay conditions, anticoagulant selection, and structure-activity relationships governing calcium-dependent binding [1].

Paradoxical Platelet Activation and Partial Agonism Studies

Orbofiban's documented capacity to paradoxically increase platelet aggregation in response to submaximal epinephrine (67 ± 19% vs. 27 ± 9% control) makes it a uniquely valuable tool for studying partial agonism at the GPIIb/IIIa receptor [1]. This property distinguishes orbofiban from pure antagonists and enables investigations into ligand-induced integrin activation, outside-in signaling, and the mechanistic basis for the clinical failure of oral GPIIb/IIIa inhibitors. Experimental protocols examining thromboxane formation and integrin clustering should incorporate orbofiban as a prototypical compound exhibiting this paradoxical behavior [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Orbofiban Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.